1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone
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Overview
Description
1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone is an organic compound that features a bromophenyl group and a tert-butyldimethylsilyloxy group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone typically involves the reaction of 4-bromobenzaldehyde with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which is then oxidized to yield the final ethanone product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the tert-butyldimethylsilyloxy group can protect reactive sites during chemical transformations. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(tert-butyldimethylsilyloxy)ethanone
- 1-(4-Fluorophenyl)-2-(tert-butyldimethylsilyloxy)ethanone
- 1-(4-Methylphenyl)-2-(tert-butyldimethylsilyloxy)ethanone
Uniqueness
1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall electronic properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[tert-butyl(dimethyl)silyl]oxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO2Si/c1-14(2,3)18(4,5)17-10-13(16)11-6-8-12(15)9-7-11/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMHKPVTDXIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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